molecular formula C22H16Cl3N3O3 B4344243 N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide

N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide

Cat. No.: B4344243
M. Wt: 476.7 g/mol
InChI Key: SKULXQMUKNWUNH-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a furamide group, and a trichlorophenoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the benzyl group, and finally the attachment of the furamide and trichlorophenoxy groups. Common reagents used in these reactions include hydrazine, benzyl bromide, and trichlorophenol. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the trichlorophenoxy group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4,6-tribromophenoxy)methyl]-2-furamide

Uniqueness

Compared to similar compounds, N-(1-benzyl-1H-pyrazol-3-yl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide stands out due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and binding affinity. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3N3O3/c23-15-10-17(24)21(18(25)11-15)30-13-16-6-7-19(31-16)22(29)26-20-8-9-28(27-20)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKULXQMUKNWUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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